Cas no 387854-76-4 ((3-methylphenyl)carbamoylmethyl 5-methylthiophene-2-carboxylate)

(3-Methylphenyl)carbamoylmethyl 5-methylthiophene-2-carboxylate is a specialized organic compound featuring a thiophene carboxylate core linked to a 3-methylphenyl carbamoylmethyl group. This structure confers unique reactivity and potential utility in pharmaceutical and agrochemical synthesis. The 5-methylthiophene moiety enhances stability and influences electronic properties, while the carbamoylmethyl group offers versatility for further functionalization. Its well-defined molecular architecture makes it suitable for applications requiring precise structural control, such as intermediate synthesis or ligand design. The compound’s balanced lipophilicity and steric profile may facilitate interactions with biological targets or materials. Proper handling under inert conditions is recommended due to potential sensitivity to hydrolysis or oxidation. Analytical characterization typically includes HPLC, NMR, and mass spectrometry for purity verification.
(3-methylphenyl)carbamoylmethyl 5-methylthiophene-2-carboxylate structure
387854-76-4 structure
Product Name:(3-methylphenyl)carbamoylmethyl 5-methylthiophene-2-carboxylate
CAS No:387854-76-4
MF:C15H15NO3S
MW:289.349502801895
CID:5331370
Update Time:2025-10-12

(3-methylphenyl)carbamoylmethyl 5-methylthiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-oxo-2-(m-tolylamino)ethyl 5-methylthiophene-2-carboxylate
    • [2-(3-methylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate
    • STL195198
    • 2-[(3-methylphenyl)amino]-2-oxoethyl 5-methylthiophene-2-carboxylate
    • (3-methylphenyl)carbamoylmethyl 5-methylthiophene-2-carboxylate
    • Inchi: 1S/C15H15NO3S/c1-10-4-3-5-12(8-10)16-14(17)9-19-15(18)13-7-6-11(2)20-13/h3-8H,9H2,1-2H3,(H,16,17)
    • InChI Key: RPMHSCWSYKBQAY-UHFFFAOYSA-N
    • SMILES: S1C(C)=CC=C1C(=O)OCC(NC1=CC=CC(C)=C1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 361
  • XLogP3: 3.5
  • Topological Polar Surface Area: 83.6

(3-methylphenyl)carbamoylmethyl 5-methylthiophene-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6609-4101-2μmol
[(3-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate
387854-76-4
2μmol
$57.0 2023-09-07
Life Chemicals
F6609-4101-5μmol
[(3-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate
387854-76-4
5μmol
$63.0 2023-09-07
Life Chemicals
F6609-4101-10μmol
[(3-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate
387854-76-4
10μmol
$69.0 2023-09-07
Life Chemicals
F6609-4101-20μmol
[(3-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate
387854-76-4
20μmol
$79.0 2023-09-07
Life Chemicals
F6609-4101-1mg
[(3-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate
387854-76-4
1mg
$54.0 2023-09-07
Life Chemicals
F6609-4101-2mg
[(3-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate
387854-76-4
2mg
$59.0 2023-09-07
Life Chemicals
F6609-4101-3mg
[(3-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate
387854-76-4
3mg
$63.0 2023-09-07
Life Chemicals
F6609-4101-4mg
[(3-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate
387854-76-4
4mg
$66.0 2023-09-07
Life Chemicals
F6609-4101-5mg
[(3-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate
387854-76-4
5mg
$69.0 2023-09-07
Life Chemicals
F6609-4101-10mg
[(3-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate
387854-76-4
10mg
$79.0 2023-09-07

Additional information on (3-methylphenyl)carbamoylmethyl 5-methylthiophene-2-carboxylate

Introduction to Compound CAS No. 387854-76-4: (3-Methylphenyl)Carbamoylmethyl 5-Methylthiophene-2-Carboxylate

The compound with CAS No. 387854-76-4, commonly referred to as (3-Methylphenyl)Carbamoylmethyl 5-Methylthiophene-2-Carboxylate, is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a carbamoylmethyl group attached to a 3-methylphenyl moiety and a 5-methylthiophene ring. The combination of these functional groups makes it a versatile molecule with applications in drug design, material synthesis, and advanced chemical engineering.

Recent studies have highlighted the importance of thiophene derivatives, such as 5-methylthiophene-2-carboxylate, in the development of novel materials with enhanced electronic properties. The presence of the methyl group at the 5-position of the thiophene ring introduces steric effects that can influence the molecule's reactivity and stability. This makes it an attractive candidate for use in organic electronics, where precise control over molecular properties is crucial.

The carbamoylmethyl group attached to the 3-methylphenyl ring further enhances the compound's functionality. This group can participate in hydrogen bonding, which is essential for improving solubility and bioavailability in pharmaceutical applications. Additionally, the phenyl ring's substitution pattern plays a critical role in determining the molecule's aromaticity and electronic characteristics. Recent research has demonstrated that such substituted phenyl groups can significantly influence the optical properties of materials, making them suitable for applications in optoelectronics.

From a synthetic perspective, the preparation of (3-Methylphenyl)Carbamoylmethyl 5-Methylthiophene-2-Carboxylate involves a series of carefully controlled reactions. The synthesis typically begins with the preparation of the thiophene derivative, followed by its coupling with the carbamoylmethyl-substituted phenyl group. Researchers have recently explored green chemistry approaches to optimize this synthesis, reducing environmental impact while maintaining high yields and purity.

In terms of applications, this compound has shown promise in several areas. In pharmaceuticals, its unique structure suggests potential as a drug delivery agent or as a component in bioactive molecules. In materials science, it could serve as a building block for constructing advanced polymers or organic semiconductors. Furthermore, its ability to form stable complexes with metal ions makes it a candidate for use in catalysis and sensing technologies.

Recent advancements in computational chemistry have enabled detailed studies of this compound's electronic structure and reactivity. These studies have provided insights into its potential as a nonlinear optical material or as a component in organic light-emitting diodes (OLEDs). Such applications are particularly promising due to the compound's ability to exhibit strong fluorescence under specific conditions.

In conclusion, (3-Methylphenyl)Carbamoylmethyl 5-Methylthiophene-2-Carboxylate represents a fascinating example of how complex organic molecules can be tailored for diverse applications. With ongoing research exploring its properties and potential uses, this compound is poised to make significant contributions to both academic and industrial sectors.

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd